molecular formula C12H19NOS B15230393 3-(tert-Butylthio)-6-ethoxy-2-methylpyridine

3-(tert-Butylthio)-6-ethoxy-2-methylpyridine

Cat. No.: B15230393
M. Wt: 225.35 g/mol
InChI Key: FPSFEAWTDKIUQI-UHFFFAOYSA-N
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Description

3-(tert-Butylthio)-6-ethoxy-2-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butylthio group at the 3-position, an ethoxy group at the 6-position, and a methyl group at the 2-position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylthio)-6-ethoxy-2-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyridine with tert-butylthiol and ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butylthio and ethoxy groups into the pyridine ring in a controlled manner. This method offers advantages such as improved reaction rates, better temperature control, and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylthio)-6-ethoxy-2-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butylthio)-6-ethoxy-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butylthio)-6-ethoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The ethoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butylthio)-6-ethoxy-2-methylpyridine is unique due to the specific combination of substituents on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

3-tert-butylsulfanyl-6-ethoxy-2-methylpyridine

InChI

InChI=1S/C12H19NOS/c1-6-14-11-8-7-10(9(2)13-11)15-12(3,4)5/h7-8H,6H2,1-5H3

InChI Key

FPSFEAWTDKIUQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)SC(C)(C)C)C

Origin of Product

United States

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